
2-methoxy-5-(N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)sulfamoyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methoxy-5-(N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)sulfamoyl)benzamide is a chemical compound that has garnered attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 2-methoxy-5-(N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)sulfamoyl)benzamide involves the inhibition of specific enzymes that are involved in various cellular processes. For example, it inhibits the activity of matrix metalloproteinases, which are involved in the degradation of extracellular matrix proteins. This inhibition leads to the inhibition of cancer cell metastasis.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been studied extensively. It has been found to have anti-cancer, anti-inflammatory, and anti-oxidant properties. In addition, it has been found to improve cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-methoxy-5-(N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)sulfamoyl)benzamide in lab experiments include its ability to inhibit specific enzymes that are involved in various cellular processes. This makes it a useful tool for studying the role of these enzymes in various diseases.
The limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to determine its safety and efficacy in humans.
Direcciones Futuras
There are several future directions for the study of 2-methoxy-5-(N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)sulfamoyl)benzamide. One direction is to further investigate its potential as a treatment for Alzheimer's disease. Another direction is to study its potential as a treatment for other neurodegenerative diseases, such as Parkinson's disease. In addition, further studies are needed to determine its safety and efficacy in humans.
Métodos De Síntesis
The synthesis method of 2-methoxy-5-(N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)sulfamoyl)benzamide involves the reaction of 2-methoxy-5-nitrobenzoic acid with thiophene-2-carboxylic acid, followed by the reaction of the resulting product with 5-aminomethylpyridine-3-sulfonic acid. The final product is obtained after the reaction of the intermediate product with N,N-dimethylformamide and triethylamine.
Aplicaciones Científicas De Investigación
2-methoxy-5-(N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)sulfamoyl)benzamide has been studied for its potential applications in various fields. In the field of cancer research, this compound has been found to inhibit the growth of cancer cells by inducing apoptosis. In addition, it has been found to inhibit the activity of enzymes that are involved in the metastasis of cancer cells.
In the field of neuroscience, this compound has been studied for its potential as a treatment for Alzheimer's disease. It has been found to inhibit the activity of enzymes that are involved in the formation of amyloid plaques, which are a hallmark of Alzheimer's disease.
Propiedades
IUPAC Name |
2-methoxy-5-[(5-thiophen-2-ylpyridin-3-yl)methylsulfamoyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4S2/c1-25-16-5-4-14(8-15(16)18(19)22)27(23,24)21-10-12-7-13(11-20-9-12)17-3-2-6-26-17/h2-9,11,21H,10H2,1H3,(H2,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUGMCTSYYDEWDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC(=CN=C2)C3=CC=CS3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-butyl-7-(3-chlorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2791981.png)
![N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-N'-(4-methoxyphenyl)ethanediamide](/img/structure/B2791982.png)
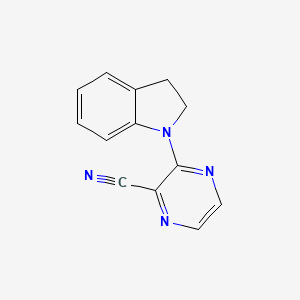
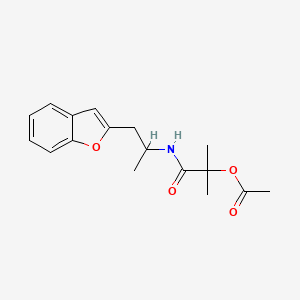
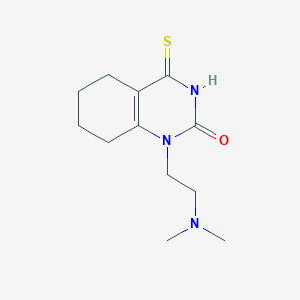

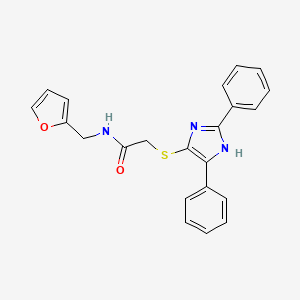
![4-cyclobutoxy-5H,6H,7H-cyclopenta[d]pyrimidine](/img/structure/B2791992.png)
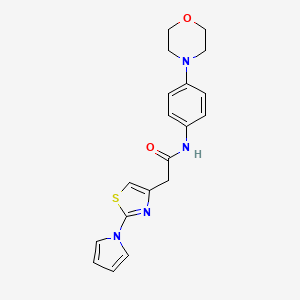
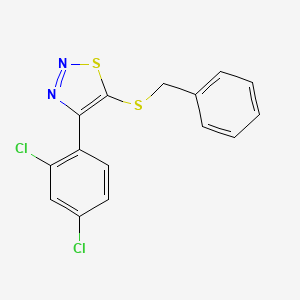
![N-(1-Cyanoethyl)-N-[[3-(trifluoromethyl)phenyl]methyl]but-2-ynamide](/img/structure/B2792000.png)
![N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-4-acetamidobenzamide](/img/structure/B2792001.png)

